1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone
Description
1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone is a sulfonamide-containing compound featuring an azetidine ring conjugated with a 4-bromobenzenesulfonyl group and an acetyl moiety. This structure combines a rigid four-membered azetidine ring with electron-withdrawing sulfonyl and bromophenyl groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLCJFCKBSMPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine in the presence of a base, followed by the introduction of an ethanone group. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzene sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation of the ethanone group would yield a carboxylic acid.
Scientific Research Applications
1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzene sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a family of sulfonyl- and halogen-substituted ethanones. Key structural analogs include:
Antimicrobial Activity
- Pyrazol-1-yl ethanones: Exhibit notable antimicrobial properties, with MIC values <10 µg/mL against S. aureus and E. coli .
- Sulfonamide analogs: 1-(4-Benzenesulfonyl-phenyl)-2-bromo-ethanone shows moderate activity, attributed to the sulfonyl group’s electron-withdrawing effects enhancing membrane penetration .
- Target Compound : Predicted to have enhanced activity due to azetidine’s conformational rigidity, though experimental validation is required.
Antidiabetic Potential
- Benzenesulfonamide-thiazole hybrids : Demonstrated α-glucosidase inhibition (IC50: 12–45 µM), linked to sulfonamide’s hydrogen-bonding capacity .
- Target Compound : The azetidine ring may improve binding to enzymatic pockets, but its efficacy remains unexplored.
Physicochemical Properties
Crystallographic Data
- Ethyl 3-[1-(4-bromophenyl)ethyl]acrylate: Crystallizes in monoclinic P2₁/c space group with Z=4; bond lengths (C-Br: 1.89 Å) align with typical bromophenyl derivatives .
- Pyrazol-1-yl ethanones: Exhibit planar pyrazole rings with dihedral angles <5° relative to ethanone, favoring π-stacking .
- Target Compound : Expected to show distorted tetrahedral geometry at the azetidine nitrogen, reducing solubility compared to planar analogs.
Solubility and Stability
- Sulfonyl-containing analogs : Generally exhibit poor aqueous solubility due to hydrophobic aryl groups but show thermal stability up to 200°C .
- Brominated ethanones: Prone to photodegradation; stability enhanced by electron-withdrawing groups like sulfonyl .
Key Advantages and Limitations of 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone
- Bromophenyl and sulfonyl groups synergistically enhance electrophilicity for nucleophilic reactions.
- Limitations: Synthetic complexity compared to simpler ethanones (e.g., 1-(4-bromophenyl)ethanone). Unconfirmed biological activity and pharmacokinetic profiles.
Biological Activity
1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone, with the CAS number 2222512-01-6, is a chemical compound characterized by its unique structural features, including a bromobenzene sulfonyl group linked to an azetidine ring and an ethanone moiety. Its molecular formula is C11H12BrNO3S, and it has a molar mass of 318.19 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The sulfonyl group is known to form covalent bonds with nucleophilic sites on proteins, which can inhibit or modulate their activity. This mechanism positions the compound as a potential candidate for drug development targeting various diseases, including cancer and bacterial infections.
Inhibition Studies
Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on various biological targets. For instance, the bromobenzene moiety may enhance the compound's reactivity towards specific enzymes involved in disease pathways .
Table 1: Comparative Biological Activity of Similar Compounds
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on cancer cell lines revealed that compounds similar to this compound could inhibit cell proliferation by inducing apoptosis. The mechanism was linked to the disruption of microtubule dynamics, a crucial process for cell division .
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or tetrahydrofuran. The reaction conditions are optimized for yield and purity.
Research Applications
This compound is being explored for various applications:
Chemistry : As an intermediate in synthesizing more complex molecules.
Biology : Investigating enzyme inhibition and protein interactions.
Medicine : Potential use as a pharmaceutical active ingredient.
Industry : Development of new materials and chemical processes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone, and what experimental conditions are critical for success?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A key step involves sulfonylation of azetidine derivatives using 4-bromobenzenesulfonyl chloride under anhydrous conditions. Friedel-Crafts acylation (e.g., using acetyl chloride and AlCl₃ as a Lewis acid catalyst) is often employed to introduce the ethanone moiety. Strict moisture control and inert atmospheres (e.g., nitrogen) are critical to prevent catalyst deactivation. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the azetidine ring and sulfonyl/ethanone groups. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, particularly for analyzing sulfonyl group geometry and intermolecular interactions. Pre-experimental purification (e.g., recrystallization) is necessary to obtain diffraction-quality crystals .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy from the sulfonyl group. Avoid inhalation and skin contact. Storage in airtight containers under nitrogen prevents moisture-induced degradation. Emergency protocols (e.g., spill neutralization with inert adsorbents) should align with SDS guidelines for structurally similar brominated sulfonamides .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?
- Methodological Answer : For disordered regions (e.g., azetidine ring conformers), partial occupancy refinement in SHELXL is applied. Twinning, identified via R-factor discrepancies, requires using TWIN/BASF commands in SHELX. High-resolution data (>1.0 Å) improves model accuracy. Validation tools like PLATON or checkCIF identify symmetry violations, guiding manual adjustments .
Q. How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Validate purity (>95% by HPLC) to exclude impurity effects. Dose-response curves with triplicate measurements enhance reproducibility. Comparative studies using reference compounds (e.g., known kinase inhibitors) contextualize potency claims .
Q. What strategies optimize the synthetic yield of the azetidine intermediate in large-scale reactions?
- Methodological Answer : Catalyst screening (e.g., switching from AlCl₃ to FeCl₃ for milder conditions) reduces side reactions. Solvent optimization (e.g., dichloromethane vs. toluene) improves sulfonyl chloride reactivity. Continuous flow reactors enhance mixing and heat transfer, critical for exothermic steps. Post-reaction quenching with ice-water minimizes byproduct formation .
Q. How do structural modifications (e.g., substituting the bromine atom) impact the compound’s bioactivity and physicochemical properties?
- Methodological Answer : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to alter sulfonyl group electrophilicity, assessed via Hammett plots. LogP measurements (shake-flask method) quantify hydrophobicity changes. In vitro assays (e.g., enzyme inhibition) correlate substituent effects with activity. Computational docking (AutoDock Vina) predicts binding affinity shifts .
Q. What methodologies mitigate solubility limitations in aqueous biological assays?
- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) maintain compound stability without cell toxicity. Sonication or heating (≤37°C) enhances dissolution. Prodrug strategies (e.g., phosphate ester derivatives) improve water solubility. Dynamic light scattering (DLS) monitors aggregation, guiding formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
